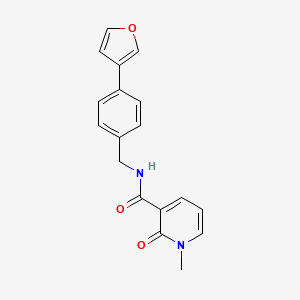

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a benzyl group substituted at the 4-position with a furan-3-yl moiety. This compound belongs to a broader class of 4-oxo-1,4-dihydroheterocyclic carboxamides, which are studied for their structural diversity and pharmacological relevance, particularly in targeting enzymes or receptors requiring planar heterocyclic recognition .

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-20-9-2-3-16(18(20)22)17(21)19-11-13-4-6-14(7-5-13)15-8-10-23-12-15/h2-10,12H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSHHFESPFRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl benzylamine intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzyl derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include furan-3-carboxylic acid derivatives, tetrahydropyridine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The dihydropyridine moiety can interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Features

Key Observations:

Core Heterocycle Influence: The dihydropyridine core in the target compound confers partial aromaticity and moderate planarity, similar to the dihydronaphthyridine in compound 67 . The pyrrole-containing compound (D-11) introduces a five-membered heterocycle, which may disrupt planarity but improve solubility due to reduced symmetry .

Substituent Effects: The furan-3-yl benzyl group in the target compound provides electron-rich π-system interactions, contrasting with the bulky, lipophilic adamantyl group in compound 67, which likely enhances membrane permeability but reduces aqueous solubility .

Synthetic and Analytical Considerations :

- Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving the stereoelectronic effects of substituents in such compounds . For example, the furan-3-yl group’s orientation relative to the dihydropyridine ring could be validated via SHELX-refined X-ray data.

Research Findings and Implications

- The furan substituent’s electron-donating nature may favor interactions with redox-active enzymes .

- Physicochemical Properties : The target compound’s lower molecular weight (~314 vs. 422 in compound 67) implies better bioavailability, though the furan’s polarity may limit blood-brain barrier penetration compared to adamantyl derivatives.

Biological Activity

N-(4-(furan-3-yl)benzyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with a furan substituent and a benzyl group, which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines, including leukemia and breast cancer cells.

A study demonstrated that a related compound inhibited the growth of leukemia L1210 cells at concentrations as low as and mammary carcinoma TA3 cells at . This suggests that the dihydropyridine scaffold may play a crucial role in the observed anticancer effects.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that related furan-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives displayed minimum inhibitory concentrations (MIC) ranging from to against various bacterial strains .

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective effects. Dihydropyridine derivatives have been studied for their potential in protecting neuronal cells from oxidative stress and apoptosis. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Leukemia) | 7 |

| TA3 (Breast Cancer) | 50 |

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity with MIC values indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 31.2 |

| Escherichia coli | 62.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.